
Methyl oxazole-4-carboxylate
Overview
Description
Methyl oxazole-4-carboxylate (CAS: 170487-38-4) is a heterocyclic ester with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . It features an oxazole ring substituted with a carboxylate group at position 4 and a methyl ester at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive carboxylate and oxazole moieties. Its stability under standard storage conditions (sealed, dry, room temperature) and moderate hazard profile (H302: harmful if swallowed) make it practical for laboratory use .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl oxazole-4-carboxylate is noted for its potential in drug development, particularly as a scaffold for synthesizing biologically active compounds.
Antimicrobial Activity
Recent studies have highlighted the compound's activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, a derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 0.03-0.5 μg/mL, indicating significant potency against resistant strains .
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides, which act as human protease activated receptor 2 effectors . Additionally, it plays a role in palladium-catalyzed decarboxylative C-H cross-coupling reactions, facilitating the formation of complex organic structures .
Organic Synthesis Applications
The compound is valuable in organic synthesis due to its reactive functional groups that allow for various transformations.
Building Block in Organic Chemistry
This compound is employed as a building block in the synthesis of more complex molecules. Its derivatives can be modified to yield compounds with specific biological activities or chemical properties. The versatility of the oxazole ring allows for diverse functionalization strategies .
Structure-Activity Relationship Studies
In structure-activity relationship studies, this compound derivatives have been analyzed to determine their efficacy against various targets. For example, modifications on the oxazole ring have led to compounds with enhanced activity against specific cancer cell lines .
Summary of Biological Activities
Compound Derivative | Target Pathogen/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
This compound | Mycobacterium tuberculosis | 0.03 - 0.5 μg/mL | |
Methyl 2-(4-hydroxybenzyl)-oxazole-4-carboxylate | HeLa Cells | IC50 = 23 μg/mL |
Case Study: Synthesis of Bioactive Dipeptides
A recent study demonstrated the synthesis of bioactive dipeptides utilizing this compound as a starting material. The process involved:
- Solid-phase synthesis : Employing the compound to create diverse peptide libraries.
- Biological evaluation : Testing for activity against specific receptors and enzymes.
The results indicated promising activity, paving the way for further research into therapeutic applications .
Mechanism of Action
The mechanism by which methyl oxazole-4-carboxylate exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity, leading to altered cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physico-Chemical Properties
Methyl oxazole-4-carboxylate derivatives differ primarily in substituents at positions 2 and 5 of the oxazole ring, which significantly alter their chemical behavior and applications. Key analogs include:
Table 1: Structural and Spectral Comparison of Selected Analogs
Biological Activity
Methyl oxazole-4-carboxylate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections delve into the specific biological activities of this compound, supported by relevant research findings and case studies.
1. Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties against various pathogens.
- Inhibition of Biofilm Formation : Recent studies have shown that certain oxazole derivatives can inhibit biofilm formation by Staphylococcus aureus. For instance, compounds derived from this compound inhibited biofilm formation by up to 79% at concentrations of 250 µg/mL . This is particularly important as biofilms contribute to chronic infections and resistance to antibiotics.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound derivatives against common bacterial strains such as E. coli and S. aureus indicate potent antibacterial activity. For example, the MIC against S. aureus was reported at 2.2 µg/mL, showcasing its effectiveness in combating Gram-positive bacteria .
2. Anticancer Activity
This compound has shown promising results in cancer research.
- Cytotoxicity : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values around 23 µg/mL . This suggests potential for development as an anticancer agent.
- Mechanism of Action : The anticancer properties are believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the disruption of cellular signaling mechanisms .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
- Inhibition of Inflammatory Mediators : Research indicates that derivatives of this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models . This could have implications for treating inflammatory diseases.
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Compound | Structure | Activity | IC50/MIC |
---|---|---|---|
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate | Structure | Antimicrobial | IC50 23 µg/mL |
Methyl 5-(acetoxymethyl)-oxazole-4-carboxylate | Structure | Anticancer | MIC 2.2 µg/mL |
Methyl 5-(benzyloxymethyl)-oxazole-4-carboxylate | Structure | Anti-inflammatory | N/A |
5. Case Studies
Several case studies highlight the effectiveness of this compound in clinical and experimental settings:
- Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent .
- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of methyl oxazole derivatives on human cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells, thus highlighting its therapeutic potential with reduced side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl oxazole-4-carboxylate derivatives, and how can reaction conditions be optimized for yield improvement?
this compound derivatives are typically synthesized via cyclization reactions using bromopyruvate esters and substituted benzamides. For example, ethyl oxazole-4-carboxylate analogs are prepared by refluxing 4-methoxy benzamide with ethyl bromopyruvate in a toluene/dioxane solvent system, followed by purification via silica gel chromatography (yield: 50%) . Optimization strategies include adjusting solvent ratios (e.g., 1:1 toluene/dioxane), controlling reaction time (e.g., 24–72 hours), and using stoichiometric excess of bromopyruvate (3 equivalents) to drive the reaction to completion. Bromination at the oxazole C5 position can further modify the scaffold using N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how do NMR and IR data aid in structural confirmation?
Key techniques include:
- FTIR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) .
- NMR : NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.8–8.2 ppm). NMR resolves carbonyl carbons (ester at ~165 ppm, oxazole carbons at ~150 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H] for CHNO: calcd. 236.0923, found 236.0935) . X-ray crystallography with SHELXL refinement provides absolute configuration and packing interactions, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
Advanced Research Questions
Q. How does the choice of base and solvent influence the regioselectivity in direct C-H arylation of this compound, and what mechanistic insights support these observations?
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software address refinement issues?
Challenges include crystal twinning, weak diffraction, and disorder in flexible substituents (e.g., methoxy groups). SHELXL resolves these via:
- Charge flipping : For initial phase determination in structures with partial occupancy .
- Least-squares minimization : Refines positional and thermal parameters for heavy atoms (e.g., bromine) .
- TWIN/BASF commands : Corrects for twinning in low-symmetry space groups . For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was refined to R = 0.045 using SHELXL .
Properties
IUPAC Name |
methyl 1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAEGOONAZWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627301 | |
Record name | Methyl 1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-38-4 | |
Record name | 4-Oxazolecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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